molecular formula C11H13NO B1330690 2,3-Dimethyl-4-methoxyphenylacetonitrile CAS No. 206559-60-6

2,3-Dimethyl-4-methoxyphenylacetonitrile

Cat. No. B1330690
Key on ui cas rn: 206559-60-6
M. Wt: 175.23 g/mol
InChI Key: VJYKILPDSJBHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084154B2

Procedure details

A solution of (4-methoxy-2,3-dimethylphenyl)acetonitrile (0.20 g) in 15 mL diethyl ether was cooled to 0° C. Lithium aluminum hydride (0.20 g) was added in portions to the stirring nitrile solution. The resulting slurry was allowed to warm to rt and stirred for 20 h. The mixture was cooled to 0° C. and carefully quenched by the sequential addition of 0.2 mL of water, followed by 0.2 mL of 3 N sodium hydroxide and 0.6 mL of water. The mixture was stirred for 15 min and filtered to remove the aluminum salts. The filtrate was collected and the volatile material was removed by a rotary evaporator to give 130 mg of 2-(4-methoxy-2,3-dimethylphenyl)ethylamine.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]#[N:11])=[C:5]([CH3:12])[C:4]=1[CH3:13].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][NH2:11])=[C:5]([CH3:12])[C:4]=1[CH3:13] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
COC1=C(C(=C(C=C1)CC#N)C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched by the sequential addition of 0.2 mL of water
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the aluminum salts
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CUSTOM
Type
CUSTOM
Details
the volatile material was removed by a rotary evaporator

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC1=C(C(=C(C=C1)CCN)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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